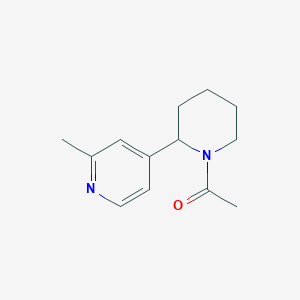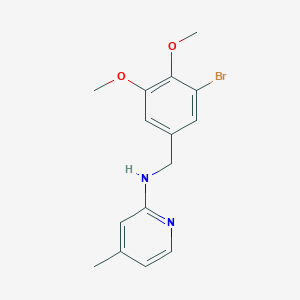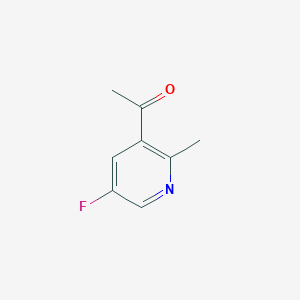
Methyl 5-fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylate is a chemical compound with the molecular formula C10H9O3F. It is a derivative of benzofuran, a heterocyclic compound containing fused benzene and furan rings. This compound is characterized by the presence of a fluorine atom, a methyl group, and a carboxylate ester functional group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzofuran derivative.
Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Methylation: The methyl group is introduced using methylating agents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Carboxylation: The carboxylate ester group is introduced through esterification reactions using reagents like methanol (CH3OH) and a catalyst such as sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and time) is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ester group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amines, thiols derivatives.
Applications De Recherche Scientifique
Methyl 5-fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of Methyl 5-fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the ester group facilitates its transport across biological membranes. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-fluoro-2,3-dihydrobenzofuran-7-carboxylate: Lacks the methyl group at the 2-position.
Methyl 5-chloro-2-methyl-2,3-dihydrobenzofuran-7-carboxylate: Contains a chlorine atom instead of fluorine.
Methyl 5-fluoro-2-methylbenzofuran-7-carboxylate: Lacks the dihydro structure.
Uniqueness
Methyl 5-fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylate is unique due to the combination of its fluorine atom, methyl group, and dihydrobenzofuran structure, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H11FO3 |
|---|---|
Poids moléculaire |
210.20 g/mol |
Nom IUPAC |
methyl 5-fluoro-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylate |
InChI |
InChI=1S/C11H11FO3/c1-6-3-7-4-8(12)5-9(10(7)15-6)11(13)14-2/h4-6H,3H2,1-2H3 |
Clé InChI |
BVAQMONZIOEFNJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=C(O1)C(=CC(=C2)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Chloro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11811464.png)


![5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B11811472.png)
![2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid](/img/structure/B11811475.png)




